Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pentafluorophenyl group, a methyl group, and a pyrazole ring, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of pentafluorophenol with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Hydrolysis: Formation of 1-methyl-1H-pyrazole-5-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced pyrazole derivatives.
Scientific Research Applications
Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 1H-pyrazole-5-carboxylate: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1H-pyrazole-5-carboxylate: Lacks the pentafluorophenyl group, resulting in different chemical and biological properties.
Pentafluorophenyl 1H-pyrazole-3-carboxylate: The carboxylate group is positioned differently, influencing its reactivity and applications.
Uniqueness
Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of the pentafluorophenyl group and the methyl-substituted pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5N2O2/c1-18-4(2-3-17-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLXSDHHZKOTLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640377 |
Source
|
Record name | Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-64-4 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926921-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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